molecular formula C11H8FNO2 B13905456 7-Fluoro-5-formyl-chromane-8-carbonitrile

7-Fluoro-5-formyl-chromane-8-carbonitrile

Cat. No.: B13905456
M. Wt: 205.18 g/mol
InChI Key: MLJCYMAINHQYEZ-UHFFFAOYSA-N
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Description

7-Fluoro-5-formyl-chromane-8-carbonitrile is an organic compound with the molecular formula C11H8FNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom, a formyl group, and a carbonitrile group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-formyl-chromane-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromane Core: The chromane core can be synthesized through the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the chromane derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-formyl-chromane-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

7-Fluoro-5-formyl-chromane-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-formyl-chromane-8-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the formyl and carbonitrile groups can participate in specific chemical interactions and reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-5-formyl-chromane-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    7-Fluoro-5-formyl-chromane-8-amine: Similar structure but with an amine group instead of a carbonitrile group.

    7-Fluoro-5-methyl-chromane-8-carbonitrile: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

7-Fluoro-5-formyl-chromane-8-carbonitrile is unique due to the combination of its fluorine, formyl, and carbonitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other chromane derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

7-fluoro-5-formyl-3,4-dihydro-2H-chromene-8-carbonitrile

InChI

InChI=1S/C11H8FNO2/c12-10-4-7(6-14)8-2-1-3-15-11(8)9(10)5-13/h4,6H,1-3H2

InChI Key

MLJCYMAINHQYEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2C=O)F)C#N)OC1

Origin of Product

United States

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